N-[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]benzamide
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Overview
Description
N-[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]benzamide is a compound that belongs to the class of benzoxazole derivatives. Benzoxazole derivatives are known for their wide range of pharmacological activities, including antibacterial, antifungal, anticancer, anti-inflammatory, and antiviral properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]benzamide typically involves the reaction of 2-aminophenol with an appropriate aldehyde to form the benzoxazole ringThe final step involves the coupling of the benzoxazole derivative with 4-aminobenzamide under suitable reaction conditions .
Industrial Production Methods
Industrial production of benzoxazole derivatives often employs catalytic processes to enhance yield and efficiency. For example, the use of samarium triflate as a reusable acid catalyst in aqueous medium has been reported to be effective for the synthesis of benzoxazoles . Additionally, the use of iron-catalyzed hydrogen transfer strategies has been explored for the redox condensation of o-hydroxynitrobenzenes with alcohols to produce benzoxazole derivatives .
Chemical Reactions Analysis
Types of Reactions
N-[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]benzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Such as samarium triflate or iron catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxides, while substitution reactions can produce a variety of substituted benzoxazole derivatives .
Scientific Research Applications
N-[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]benzamide has several scientific research applications, including:
Chemistry: Used as a starting material for the synthesis of larger bioactive structures.
Biology: Investigated for its antimicrobial and anticancer activities.
Medicine: Explored for its potential as an antibacterial, antifungal, and anticancer agent.
Industry: Utilized in the development of optical brighteners and other industrial applications.
Mechanism of Action
The mechanism of action of N-[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]benzamide involves its interaction with specific molecular targets and pathways. For example, benzoxazole derivatives have been shown to inhibit the activity of certain enzymes and receptors, leading to their pharmacological effects . The exact molecular targets and pathways involved may vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]benzamide include:
Benzoxazole: The parent compound with a benzene-fused oxazole ring structure.
Benzimidazole: An analog with the oxygen replaced by a nitrogen.
Benzothiazole: An analog with the oxygen replaced by a sulfur.
Uniqueness
This compound is unique due to the presence of the ethyl group at the 5-position of the benzoxazole ring and the benzamide moiety.
Properties
Molecular Formula |
C22H18N2O2 |
---|---|
Molecular Weight |
342.4 g/mol |
IUPAC Name |
N-[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]benzamide |
InChI |
InChI=1S/C22H18N2O2/c1-2-15-8-13-20-19(14-15)24-22(26-20)17-9-11-18(12-10-17)23-21(25)16-6-4-3-5-7-16/h3-14H,2H2,1H3,(H,23,25) |
InChI Key |
IYARUGZXPZVKSM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)NC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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